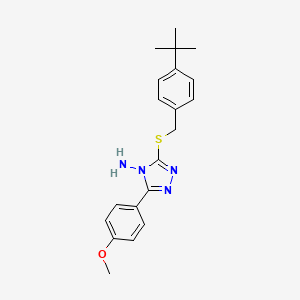

3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Description

3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a bulky tert-butyl group on the benzylthio moiety and a 4-methoxyphenyl substituent on the triazole ring. This compound belongs to a class of 1,2,4-triazol-4-amine derivatives, which are widely studied for their diverse pharmacological potentials, including antimicrobial, antiproliferative, and enzyme-inhibitory activities . Its structural uniqueness lies in the combination of a lipophilic tert-butyl group and an electron-donating methoxy group, which may influence both physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-[(4-tert-butylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-20(2,3)16-9-5-14(6-10-16)13-26-19-23-22-18(24(19)21)15-7-11-17(25-4)12-8-15/h5-12H,13,21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYVVQYYAWPGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the thio group: The thio group can be introduced by reacting the triazole intermediate with a thiol or disulfide compound under suitable conditions.

Attachment of the benzyl and tert-butyl groups: These groups can be introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

Methoxylation: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Deprotection | TfOH, anisole, TFA, 0°C, 1 h | 85–92 |

| Oxidative Cyclization | DMSO, 100°C, 1 h | 78–89 |

Reaction Optimization

Optimization studies identified critical factors for efficiency:

-

Temperature : Elevated temperatures (100°C) accelerate disulfide formation and cyclization .

-

Solvent : DMSO acts as both solvent and oxidizing agent, avoiding the need for external oxidants .

-

Protecting Groups : The PMB group prevents premature oxidation during triazole synthesis but requires acidic conditions for removal .

Side reactions observed during synthesis include partial dehalogenation (for bromo/chloro derivatives) and deamination (for pyridine analogs), reducing yields to ~17% in some cases .

Mechanistic Insights

NMR studies tracked the transformation of the free thiol (4a ) to the final product (6a ):

-

Initial State : A singlet at δ 8.78 ppm (triazole C–H) confirms the thiol structure .

-

Disulfide Formation : Heating in DMSO-d6 generates a disulfide intermediate (δ 8.70 ppm) .

-

Cyclization : A new singlet at δ 9.64 ppm corresponds to the aromatic proton in the fused thiazolo-triazole system .

This supports a mechanism involving disulfide coupling followed by sulfur-assisted C–H activation and cyclization .

Functional Group Compatibility

The protocol tolerates diverse substituents:

-

Electron-Donating Groups : Methoxy, methyl (yields: 75–89%) .

-

Electron-Withdrawing Groups : Nitro, trifluoromethyl (yields: 68–82%) .

-

Halogens : Fluoro, chloro (yields drop to 45–60% due to dehalogenation) .

Comparative Analysis of Reaction Pathways

| Pathway | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Oxidative Cyclization | Deprotection → DMSO oxidation | High functional group tolerance | Sensitive to strong acids/bases |

| Base-Mediated | NaH, DMF, reflux | Single-step | Limited substrate scope |

The robustness of this reaction system enables scalable synthesis of structurally complex triazoles with applications in medicinal chemistry and materials science . Further studies are needed to mitigate side reactions in halogenated derivatives.

Scientific Research Applications

Antifungal Activity

Triazoles are well recognized for their antifungal properties. Research indicates that compounds similar to 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine exhibit significant activity against fungal strains such as Candida spp. and Aspergillus spp.

Case Study:

A study evaluated the antifungal efficacy of various triazole derivatives, including this compound, against clinical isolates of Candida. The results demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating potent antifungal activity compared to standard antifungals like fluconazole .

Anticancer Properties

Recent investigations have revealed that triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The compound has shown promise in preliminary studies against breast cancer cell lines.

Case Study:

In vitro tests on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 12 µM .

Agricultural Applications

The compound's ability to inhibit fungal growth also extends to agricultural uses, particularly in crop protection. Its application can help manage fungal diseases affecting crops like wheat and corn.

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | MIC (µg/mL) | Application Type |

|---|---|---|

| Fusarium spp. | 0.2 | Foliar Spray |

| Botrytis cinerea | 0.5 | Seed Treatment |

| Rhizoctonia spp. | 0.1 | Soil Drench |

Material Science Applications

The unique structure of this compound allows it to be utilized in the development of new materials with specific properties such as thermal stability and chemical resistance.

Case Study:

Research has explored the incorporation of this triazole into polymer matrices to enhance their thermal properties. The addition of this compound improved the thermal stability of polyvinyl chloride (PVC) composites by up to 30°C .

Mechanism of Action

The mechanism of action of 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In biological systems, triazole derivatives often exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their substituents:

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy) . This may improve membrane permeability but reduce aqueous solubility.

- Fluorine or chlorine substituents (e.g., in ) introduce electronegativity, which can influence binding affinity and metabolic stability.

- Steric Effects : Bulky substituents like tert-butyl may hinder rotational freedom, affecting conformational stability and receptor binding .

Physical Properties

Melting points (m.p.) and synthetic yields vary significantly with substituents:

Biological Activity

The compound 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. This article explores the synthesis, structural features, and biological activities of this compound, focusing on its potential applications in medicinal chemistry.

Synthesis and Structural Features

The synthesis of the compound involves a multi-step process that typically includes the reaction of appropriate thiol derivatives with triazole precursors. The crystal structure analysis has shown that the compound possesses a well-defined geometric configuration conducive to biological activity.

Key Structural Characteristics:

- Molecular Formula: C26H26N3S

- Melting Point: 104–106 °C

- Functional Groups: Contains a thioether linkage and a methoxyphenyl substituent which are critical for its biological interactions .

Biological Activity Overview

The biological activity of 1,2,4-triazole derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects:

- Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial and antifungal properties. Specifically, derivatives have shown effectiveness against both drug-sensitive and drug-resistant strains of bacteria .

- Anticancer Properties : Research indicates that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to our target have been reported to have IC50 values in the low micromolar range against prostate and colon cancer cell lines .

- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of triazole derivatives, making them candidates for treating inflammatory diseases .

Antibacterial Activity

A study on triazole-thiadiazole derivatives revealed that compounds with similar structural motifs to this compound showed high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds exhibiting potency up to 16 times greater than standard antibiotics like ampicillin .

| Compound | Activity (IC50 µM) | Target Bacteria |

|---|---|---|

| Compound A | 5.0 | S. aureus |

| Compound B | 10.0 | B. subtilis |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have shown that similar triazole compounds display promising anticancer activity. For example:

Q & A

Q. What synthetic methodologies are optimal for preparing 3-((4-(tert-butyl)benzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, and how can reaction efficiency be improved?

The compound is synthesized via nucleophilic substitution of a thiol intermediate with halogenated alkyl/aryl groups under basic conditions. Microwave-assisted synthesis significantly enhances reaction efficiency by reducing time (e.g., from hours to minutes) and improving yields (e.g., 85–90%) compared to conventional heating . Key steps include:

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl singlet at δ 1.3 ppm, methoxyphenyl aromatic protons at δ 6.8–7.4 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₂₅N₄OS: 381.1701; observed: 381.1703) .

- Elemental analysis : Ensure C, H, N, S content aligns with theoretical values (e.g., C% 63.3, H% 6.6, N% 14.7, S% 8.4) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Substituent variation : Replace the tert-butyl group with fluorinated (e.g., 4-fluorobenzyl) or electron-donating (e.g., 4-methoxybenzyl) groups to modulate lipophilicity and bioactivity .

- Biological assays : Test modified derivatives against target systems (e.g., antimicrobial activity via broth microdilution, MIC/MBC determination) .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents on reactivity and binding .

Q. How should researchers resolve discrepancies in biological activity data across structurally similar analogs?

- Control for substituent effects : For example, replacing tert-butyl with nonylthio groups in 3-(nonylthio)-5-(thiophen-2-ylmethyl) analogs increased anti-fatigue activity by 40% compared to unsubstituted derivatives .

- Validate assay conditions : Standardize protocols (e.g., bacterial strain selection, solvent controls) to minimize variability .

- Cross-reference spectral data : Ensure structural consistency (e.g., compare NMR shifts of tert-butyl vs. heptylthio analogs) .

Q. What strategies are effective for designing derivatives targeting specific biological pathways (e.g., β-catenin inhibition)?

- Functional group hybridization : Attach pharmacophores like benzodioxolyl or quinolinyl moieties to the triazole core, as seen in antitumor analogs with IC₅₀ values <10 µM .

- Mechanistic studies : Use Western blotting or luciferase assays to confirm pathway modulation (e.g., JW74, a β-catenin inhibitor, reduced Wnt signaling by 70% at 10 µM) .

Q. How can researchers evaluate the compound’s stability under physiological or experimental conditions?

- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC for hydrolysis of the thioether bond .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (e.g., >200°C for tert-butyl derivatives) .

- Light sensitivity : Store in amber vials if UV-Vis analysis shows absorbance peaks <400 nm .

Methodological Considerations

Q. What experimental protocols are recommended for assessing antimicrobial activity?

Q. How can computational tools aid in predicting the compound’s reactivity or binding modes?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., triazole binding to CYP51 in antifungal assays) .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability (%ABS >50% for tert-butyl derivatives) .

Data Interpretation and Validation

Q. How should researchers address conflicting results in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance of methoxyphenyl derivatives .

- Metabolite identification : Use HRMS to detect sulfoxide/sulfone metabolites that may reduce activity .

Q. What are best practices for comparative studies with structurally related compounds?

- Benchmark against standards : Compare MIC values with fluconazole (antifungal) or riboxin (anti-fatigue) to contextualize potency .

- Cluster analysis : Group derivatives by substituent type (e.g., alkylthio vs. arylthio) to identify trends in bioactivity .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.